13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyridine ring, followed by the construction of the trioxapentacyclic framework through cyclization reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione : Unique due to its specific pentacyclic structure.
- Pyrazolo[3,4-b]pyridines : Similar in having a pyridine ring but differ in their overall structure and properties .
- Imidazo[1,5-a]pyridin-3-ylidenes : Share the pyridine ring but have different substituents and applications .
Uniqueness
The uniqueness of 13-(Pyridin-3-yl)-2,10,16-trioxapentacyclo[12.8.0.0{3,12}.0{4,9}
Properties
Molecular Formula |
C24H13NO5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
13-pyridin-3-yl-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |
InChI |
InChI=1S/C24H13NO5/c26-23-19-18(13-6-5-11-25-12-13)20-22(15-8-2-4-10-17(15)29-24(20)27)30-21(19)14-7-1-3-9-16(14)28-23/h1-12,18H |
InChI Key |
GIWHZKVRBAZNOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CN=CC=C6)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.